Betazole

描述

Historical Context and Discovery of Betazole in Pharmacology

The development of this compound is rooted in the broader history of pharmaceutical chemistry, which saw the rise of synthetic drugs from the mid-19th century onwards. nih.gov The synthesis of this compound itself was a progression from earlier, more complex methods developed in 1949, with a more streamlined two-step synthesis being proposed later. nih.gov A U.S. Patent for this compound was granted to Eli Lilly and Company in 1957. drugbank.com

This compound emerged as a clinically relevant compound used to test gastric secretory function. drugbank.comdrugbank.com It was developed as an alternative to histamine (B1213489) for stimulating gastric acid secretion in diagnostic tests. wikipedia.orgmedchemexpress.com A key advantage of this compound was its preferential action on H2 receptors, which mediate gastric acid secretion, thereby avoiding many of the undesirable side effects associated with histamine's action on other receptor types. wikipedia.orgdrugbank.com This selectivity meant that its use did not require the concurrent administration of antihistamines to block these other effects. wikipedia.orgdrugbank.com Its application as a simple oral gastric secretory stimulant was noted in the early 1960s. medchemexpress.com

Role of this compound in Advancing Receptor Agonist Research

This compound's primary contribution to scientific research lies in its function as a selective histamine H2 receptor agonist. caymanchem.comwikipedia.org An agonist is a substance that binds to a receptor and elicits a physiological response. As a pyrazole (B372694) analogue of histamine, this compound mimics the action of endogenous histamine at the H2 receptor, leading to a measurable increase in gastric acid production. drugbank.comhmdb.camedchemexpress.com This specific action made it an invaluable tool for researchers studying the mechanisms of gastric secretion.

The compound's utility extended to the development and evaluation of new therapeutic agents. For instance, this compound was used as the stimulating agent in clinical trials designed to test the efficacy of H2 receptor antagonists, a class of drugs developed to reduce stomach acid. wikipedia.orgnih.gov In a notable study, researchers used this compound to stimulate gastric secretion in subjects to compare the inhibitory effects of two new H2 blockers at the time, nizatidine (B1679011) and cimetidine (B194882). nih.gov This type of research was crucial in quantifying the potency and action of new drugs targeting the H2 receptor. nih.gov

Further research explored its broader physiological effects mediated by H2 receptors. Studies in isolated human and rabbit gastric glands confirmed that this compound induces acid secretion through its action on H2 receptors. caymanchem.com Other investigations in animal models detailed the dose-response relationship between this compound and the secretion of both acid and pepsin. caymanchem.com

| Research Focus | Model | Key Finding | Reference |

| Gastric Secretion Inhibition | Human Subjects | Nizatidine was found to be more potent than cimetidine in depressing this compound-stimulated gastric secretion. | nih.gov |

| Mechanism of Action | Isolated Human Gastric Glands | This compound-induced acid secretion was mediated by histamine H2 receptors with an EC50 of 120 µM. | caymanchem.com |

| Pepsin and Acid Secretion | Dog Model | This compound (3-10 mg/kg) was shown to increase both pepsin and acid levels in gastric juice. | caymanchem.com |

Evolution of Research Perspectives on this compound's Applications

The perspective on this compound's utility has evolved significantly over time. For many years, its primary application was in the clinical diagnosis of conditions characterized by abnormal gastric acid secretion, such as Zollinger-Ellison syndrome. wikipedia.orgdrugbank.comresearchgate.net In this diagnostic test, a patient's basal and maximal acid output were measured following stimulation with this compound. wikipedia.orgdrugbank.com A disproportionately high basal secretion relative to the maximal output was indicative of the gastrin-producing tumors that characterize the syndrome. wikipedia.orgnih.gov It was also used in the diagnosis of gastritis. wikipedia.orgdrugbank.com

However, with the development of more direct and refined diagnostic methods, the use of provocative secretion tests with agents like this compound has become rare in clinical practice. medscape.com The diagnosis of Zollinger-Ellison syndrome, for example, now primarily relies on measuring fasting serum gastrin levels and gastric pH, followed by provocative stimulation tests using the hormone secretin, which is considered to have higher sensitivity. medscape.commayoclinic.org Furthermore, the advent of potent acid-suppressing drugs like proton-pump inhibitors (PPIs) has changed the management and diagnostic landscape of gastric acid disorders. nih.govmayoclinic.org

Despite its discontinuation in routine clinical diagnostics, this compound continues to hold a place in specialized scientific research. While it is not a perfectly selective H2 receptor agonist, its distinct profile compared to other agonists like amthamine (B1667264) makes it a useful compound for comparative studies. nih.gov Recent research has even explored the role of H2 receptors in the central nervous system, using agonists like this compound to investigate potential therapeutic targets for conditions such as schizophrenia. nih.gov This shift from a widely used clinical tool to a compound for niche research applications illustrates the evolving nature of pharmacological science.

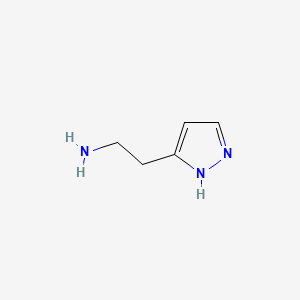

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFEQONERDKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138-92-1 (di-hydrochloride) | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022675 | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

118-123 | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.56e+02 g/L | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105-20-4 | |

| Record name | Betazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C065P542O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Betazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Pharmacology and Mechanism of Action of Betazole

Downstream Cellular and Physiological Effects Mediated by H2 Receptor Activation.

Gastric Acid Secretion Stimulation

Betazole acts as a histamine (B1213489) H2 receptor agonist, directly binding to and activating the H2 receptors. drugbank.comhmdb.caguidetopharmacology.orgnih.gov These receptors are crucial mediators of gastric acid secretion within the stomach. drugbank.comhmdb.caguidetopharmacology.orgnih.gov The agonist action of this compound consequently leads to an increase in the volume of gastric acid produced. drugbank.comhmdb.canih.gov

Historically, this compound has been utilized as a gastric stimulant to assess the maximal capacity for gastric acid secretion. wikipedia.orgmedchemexpress.comchemsrc.comchemsrc.comguidetopharmacology.orgnih.gov It gained preference over native histamine for this purpose due to its greater specificity for the H2 receptor and a reduced propensity to induce undesirable side effects, thereby negating the need for co-administration of antihistaminic compounds. wikipedia.orgnih.govjpp.krakow.pl

Research has explored the modulation of this compound-stimulated gastric acid secretion. For instance, ranitidine (B14927), an H2 receptor blocker, has been shown to inhibit gastric acid output stimulated by this compound. Doses of 100 mg or less of ranitidine can nearly completely suppress this compound-stimulated secretions. droracle.ai

Table 1: Inhibition of Gastric Acid Output by Ranitidine Doses droracle.ai

| Stimulant | Time After Dose (hours) | % Inhibition of Gastric Acid Output by Ranitidine (mg) |

| 75 - 80 | ||

| Basal | Up to 4 | 99 |

| Nocturnal | Up to 13 | 95 |

| This compound | Up to 3 | |

| Pentagastrin | Up to 5 | 58 |

| Meal | Up to 3 |

Conversely, intraduodenal instillation of oleic acid did not significantly inhibit the near-maximal acid secretion stimulated by this compound in human studies. tandfonline.com

Gastric Inhibitory Polypeptide (GIP) Secretion

Beyond its effects on gastric acid, this compound is also known to induce the secretion of Gastric Inhibitory Polypeptide (GIP). medchemexpress.comchemsrc.comchemsrc.commedchemexpress.comresearchgate.netnih.gov Investigations into the mechanism of this stimulation have revealed that the GIP response to this compound persists even in individuals with achlorhydria (absence of hydrochloric acid in gastric secretions) and during H2 receptor blockade. nih.gov These findings suggest that this compound, and by extension histamine, may directly stimulate GIP secretion without necessarily relying on the mediation of gastric hydrochloric acid. nih.gov

Common Bile Duct Pressure Modulation

This compound hydrochloride has been observed to cause an immediate and significant increase in common bile duct pressure. medchemexpress.comchemsrc.comchemsrc.commedchemexpress.comnih.gov This elevation in pressure has been found to correlate with an increase in duodenal myoelectric activity. nih.gov Furthermore, the administration of cimetidine (B194882), an H2 receptor blocker, led to the immediate return of both duodenal myoelectric activity and common bile duct pressure to near baseline levels, indicating that the effects of this compound on bile duct pressure are mediated through H2 receptor activation. nih.gov

Diagnostic Applications and Methodologies in Research

Betazole has been employed as a gastric stimulant to probe the secretory capabilities of the stomach, offering insights into both normal physiological processes and pathological conditions characterized by abnormal acid production.

Assessment of Maximal Gastric Acid Production

A key application of this compound in research and diagnostic settings is the determination of maximal gastric acid output. By administering a dose of this compound, clinicians and researchers can stimulate the stomach to secrete acid at its peak capacity. This measurement, often referred to as the Maximal Acid Output (MAO), provides a quantitative assessment of the stomach's acid-producing potential. The ability to reliably induce maximal secretion is crucial for establishing a baseline against which various physiological and pathological states can be compared.

Diagnosis of Gastric Acid Secretion Disorders

The response of the stomach to this compound stimulation can be a critical diagnostic indicator for several disorders related to gastric acid secretion.

Zollinger-Ellison Syndrome (ZES) is a rare condition characterized by the presence of gastrin-producing tumors (gastrinomas), which lead to profound gastric acid hypersecretion. nih.govmayoclinic.orgyoutube.com In the diagnostic workup of ZES, a this compound stimulation test can be employed to assess the level of acid secretion. A significantly elevated basal acid output (BAO) and a pronounced response to this compound, resulting in a very high MAO, are characteristic findings in patients with ZES. nih.govnih.gov While other provocative tests, such as the secretin stimulation test, are now more commonly used, the historical application of this compound highlights its utility in identifying conditions of extreme hyperchlorhydria. nih.gov

Table 1: Illustrative Gastric Acid Output in Zollinger-Ellison Syndrome

| Parameter | Typical Value in ZES |

| Basal Acid Output (BAO) | > 15 mEq/hr |

| Maximal Acid Output (MAO) after this compound | Often exceeds 60 mEq/hr |

Note: These values are illustrative and can vary between individuals.

In contrast to the hypersecretion seen in ZES, conditions such as atrophic gastritis can lead to a significant reduction or complete absence of gastric acid secretion, a state known as achlorhydria. nih.govunair.ac.idthefunctionalgutclinic.comnih.gov this compound stimulation tests are instrumental in diagnosing this condition. nih.gov If the administration of this compound fails to elicit a significant increase in gastric acid production, it strongly suggests a diagnosis of achlorhydria, indicating severe damage to the acid-secreting parietal cells of the stomach. nih.govunair.ac.id This "this compound-fast achlorhydria" is a key diagnostic finding.

Methodological Considerations in this compound Stimulation Tests

The accurate interpretation of this compound stimulation test results relies on an understanding of the methodological factors that can influence the gastric secretory response.

Dose-Response Relationships for Gastric Secretions

The relationship between the dose of this compound administered and the resulting gastric acid and pepsin secretion has been a subject of research. Studies have aimed to identify the optimal dose that elicits a maximal response without causing undue side effects.

Research in animal models, such as dogs with gastric fistulas, has provided insights into these dose-response dynamics. One study demonstrated that as the subcutaneous or intravenous dose of this compound hydrochloride was increased, both acid and pepsin output rose in a parallel manner up to a certain threshold (2.0 to 3.0 mg/kg). nih.gov Beyond this point, while acid output continued to be stimulated, pepsin output began to decrease. nih.gov This finding indicates that the maximal stimulatory dose for acid secretion may not coincide with that for pepsin secretion. nih.gov While these findings are from animal studies, they underscore the complexity of the gastric secretory response to this compound.

Table 2: Illustrative Dose-Response of Gastric Secretions to this compound in a Canine Model

| This compound HCl Dose (mg/kg) | Relative Acid Output | Relative Pepsin Output |

| Low Dose (<2.0) | Increasing | Increasing |

| Optimal Dose (2.0-3.0) | Maximal | Maximal |

| High Dose (>3.0) | Sustained Maximal | Decreasing |

Source: Adapted from a study on dogs with gastric fistula. nih.gov This data is for illustrative purposes and may not directly translate to human physiology.

Comparative Studies with Other Gastric Stimulants (e.g., Pentagastrin, Histamine)

This compound has been extensively evaluated against other gastric stimulants, principally histamine (B1213489) and pentagastrin, to delineate its efficacy and characteristics as a diagnostic agent. As a selective histamine H2 receptor agonist, this compound was often preferred over histamine because it could stimulate gastric acid secretion without causing some of histamine's more undesirable systemic effects, thus not requiring the co-administration of antihistamines. wikipedia.org

Research has directly compared this compound with histamine for their ability to induce maximal gastric secretion in both human and canine subjects. nih.gov Further studies have placed this compound in direct comparison with pentagastrin, a synthetic polypeptide that mimics the action of gastrin, to evaluate their respective potencies as stimulants of gastric secretion. nih.govdrugbank.compatsnap.com Pentagastrin is known to stimulate the secretion of gastric acid, pepsin, and intrinsic factor, making it a robust benchmark for comparison. drugbank.com The choice between these agents often depends on the specific diagnostic goals, such as testing for achlorhydria, assessing the efficacy of ulcer-related surgeries, or diagnosing conditions of gastric hypersecretion like Zollinger-Ellison syndrome. wikipedia.orgdrugbank.com

The table below provides a comparative overview of these three gastric stimulants.

| Feature | This compound | Histamine | Pentagastrin |

| Mechanism of Action | Selective Histamine H2 Receptor Agonist wikipedia.org | Non-selective Histamine Receptor Agonist medscape.com | Cholecystokinin B (CCK-B) Receptor Agonist patsnap.com |

| Primary Use | Diagnostic testing of gastric acid secretion wikipedia.org | Diagnostic testing of gastric acid secretion nih.gov | Diagnostic aid for gastric secretory function drugbank.compatsnap.com |

| Key Advantage | Specificity for H2 receptors reduces systemic side effects compared to histamine wikipedia.org | Potent, well-established stimulant nih.gov | Potently stimulates secretion of acid, pepsin, and intrinsic factor drugbank.com |

This table provides a summary of the key characteristics of this compound, Histamine, and Pentagastrin as gastric stimulants.

Infusion Techniques for Sustained Stimulation

Achieving a sustained and maximal stimulation of gastric secretion is crucial for accurate diagnostic testing. For gastric stimulants like histamine and pentagastrin, continuous intravenous or intramuscular infusion is a well-established methodology to maintain stable plasma concentrations and, consequently, a prolonged and steady secretory response. nih.govwuxiapptec.com

In research settings, this compound has often been administered via intramuscular injection to elicit a secretory response. nih.gov Studies investigating the impact of various agents on this compound-stimulated secretion have employed this method. For example, in a study evaluating the GIP response to this compound, subjects received an intramuscular injection of the compound. nih.gov While continuous infusion techniques are standard for other stimulants to ensure maximal output over a specific period, the available research on this compound frequently highlights intramuscular administration. The goal of any administration technique is to allow for the collection of gastric juices over a set period, typically in fractions, to determine parameters like volume and acid concentration. nih.gov

Research on Gastric Secretory Responses Beyond Acid Output

The diagnostic utility of this compound extends beyond the simple measurement of hydrochloric acid. Its stimulation also provokes the secretion of other critical components of gastric juice, including pepsin, water, and various electrolytes.

Pepsin Secretion Dynamics

This compound's effect on pepsin secretion has been a specific area of investigation. Pepsin, a primary digestive enzyme, is secreted as its inactive precursor, pepsinogen. Research shows that this compound stimulation directly influences pepsinogen output.

An in-vitro study using rabbit gastric mucosa found that while this compound alone did not stimulate pepsinogen secretion, in the presence of aminophylline (B1665990) (a phosphodiesterase inhibitor), it caused a significant, dose-dependent increase in pepsinogen secretion. nih.gov At concentrations of 10⁻⁵ M and 10⁻⁴ M, this compound increased pepsinogen secretion by 2.0 and 2.8 times the control levels, respectively, suggesting the involvement of cyclic AMP in this pathway. nih.gov

Further studies have demonstrated that H2-receptor antagonists like cimetidine (B194882) can completely inhibit the pepsin output stimulated by this compound. nih.gov This indicates that this compound's effect on pepsin secretion is, like its effect on acid, mediated through the H2 receptor. nih.gov Research has also noted that some H2-receptor antagonists may inhibit pepsin output more significantly than they inhibit the volume of gastric juice, suggesting a direct inhibitory effect on pepsin secretion itself. nih.gov

The following table summarizes findings on the change in serum pepsinogen I (PG I) levels after this compound administration in a study of postoperative patients.

| Patient Group | Change in Serum PG I Level (2-hr post-Betazole) |

| With Recurrent Ulcer | Increase to 116.5% of basal (average) |

| Without Recurrent Ulcer | Decrease to 75.0% of basal (average) |

This table illustrates the differential response of serum pepsinogen I to this compound stimulation in different patient populations.

Water and Electrolyte Secretion

Stimulation of gastric secretion by this compound involves the movement of not just hydrogen ions (H+) and pepsin, but also significant volumes of water and electrolytes. The composition of gastric juice is a complex mixture, and its analysis provides a more complete picture of the secretory response.

Following stimulation with a histamine analogue like this compound, the gastric juice is analyzed for changes in volume (water secretion) and the concentration of key electrolytes. nih.gov The primary ions measured include hydrogen (H+), sodium (Na+), potassium (K+), and chloride (Cl−). Studies on this compound-stimulated secretion have involved the collection of gastric fluid in timed intervals to determine the output and concentration of these components. nih.gov For instance, research evaluating the effect of H2-receptor antagonists on this compound's action measured the volume, pH, H+ concentration, and total H+ output of the gastric secretions. nih.gov

Advanced Studies on Betazole S Interactions and Physiological Impact

Betazole's Interaction with H2 Receptor Antagonists

This compound, as a histamine (B1213489) H2 receptor agonist, has been instrumental in understanding the function and inhibition of gastric acid secretion. drugbank.comhmdb.ca Its interactions with H2 receptor antagonists, a class of drugs that block the action of histamine on parietal cells, have been a subject of significant research. drugbank.com

Effects of Cimetidine (B194882) and Nizatidine (B1679011) on this compound-Stimulated Secretion

Studies have demonstrated that H2 receptor antagonists like cimetidine and nizatidine effectively inhibit the gastric secretion stimulated by this compound. drugbank.comwikipedia.org In a comparative study involving healthy subjects, both nizatidine and cimetidine were shown to significantly depress the secretory response to this compound. nih.gov Notably, higher doses of nizatidine (150 mg and 300 mg) produced a significantly greater depression of this response compared to a 300 mg dose of cimetidine. nih.gov The study also observed that a 300 mg dose of nizatidine inhibited pepsin output more significantly than it inhibited the volume of gastric secretion. nih.gov

In patients with peptic ulcers, intramuscular administration of 300 mg of cimetidine has been shown to be a potent inhibitor of both basal and this compound-stimulated gastric acid secretion. wikipedia.org This inhibitory effect underscores the role of H2 receptor stimulation in the pathophysiology of such conditions.

Interactive Table: Effect of Nizatidine and Cimetidine on this compound-Stimulated Gastric Secretion

| Treatment | Parameter | Observation |

|---|---|---|

| Nizatidine (150 mg and 300 mg) | Secretory Response | Significantly greater depression compared to Cimetidine (300 mg) nih.gov |

| Nizatidine (75 mg) | Antisecretory Effects | No different than Cimetidine (300 mg) nih.gov |

| Nizatidine (300 mg) | Pepsin Output | Significantly more inhibited than volume nih.gov |

| Cimetidine (300 mg) | Gastric Acid Secretion | Potent inhibitor in peptic ulcer patients wikipedia.org |

Mechanisms of Antagonist Inhibition

The mechanism by which H2 receptor antagonists inhibit this compound-stimulated secretion is through competitive antagonism. drugbank.com These antagonists bind to the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. drugbank.com By occupying these receptors, they block the binding of histamine and its analogs, like this compound. drugbank.com This action suppresses the normal secretion of acid by these cells, as well as the secretion stimulated by meals or agents like this compound. drugbank.com Consequently, other substances that promote acid secretion, such as gastrin and acetylcholine, have a diminished effect on parietal cells when the H2 receptors are blocked. drugbank.com

Impact on Gastric Inhibitory Polypeptide (GIP) Secretion

Gastric Inhibitory Polypeptide (GIP) is an incretin (B1656795) hormone involved in regulating insulin (B600854) secretion. nih.gov Research has explored the relationship between this compound and GIP secretion.

Direct Stimulation vs. HCl Mediation

A key question in the study of this compound's effect on GIP has been whether it stimulates GIP secretion directly or if this effect is mediated by the production of hydrochloric acid (HCl). nih.gov A study involving normal subjects, subjects with achlorhydria, and subjects pre-treated with the H2 receptor antagonist cimetidine provided significant insights. nih.gov The results demonstrated that the GIP response to this compound is maintained in individuals with achlorhydria (the absence of gastric acid) and in those where acid secretion is blocked by cimetidine. nih.gov This suggests that this compound, and by extension histamine, may stimulate GIP secretion directly and not necessarily through the mediation of HCl. nih.gov

GIP Response in Achlorhydric States

The investigation into GIP response in achlorhydric states further supports the direct stimulation hypothesis. nih.gov In a study of patients with achlorhydria secondary to pernicious anemia, the administration of this compound still resulted in a GIP response. nih.gov This finding is crucial as it decouples the GIP-releasing effect of this compound from its acid-stimulating properties.

Interactive Table: this compound-Induced GIP Secretion

| Subject Group | Condition | GIP Response to this compound | Implication |

|---|---|---|---|

| Normal Subjects | H2 blockade with Cimetidine | Maintained nih.gov | GIP secretion is not solely dependent on HCl production. nih.gov |

| Patients with Achlorhydria | Pernicious Anemia | Maintained nih.gov | Supports direct stimulation of GIP by this compound. nih.gov |

This compound in the Context of Other Physiological Systems

While the primary application and study of this compound have been centered on its effects on the gastric system, its role as a histamine H2 receptor agonist suggests potential interactions with other physiological systems where these receptors are present. drugbank.com However, detailed scientific literature focusing specifically on the cardiovascular and respiratory effects of the compound this compound is limited.

The available information often comes from precautionary advice rather than direct research findings. For instance, it has been recommended that the diagnostic procedure involving this compound be avoided in individuals with coronary artery disease, which implies a potential for cardiovascular complications. wikipedia.org Additionally, the MeSH (Medical Subject Headings) terms associated with a study on this compound and GIP secretion included "Blood Pressure / drug effects," indicating that this parameter was monitored, though specific data on this compound's direct impact on blood pressure from this study is not detailed. nih.gov

Effects on Common Bile Duct Pressure

Research conducted in canine models has elucidated the direct impact of this compound hydrochloride on the biliary system. As a histamine H2 receptor agonist, intravenous administration of this compound prompts an immediate and notable elevation in the pressure within the common bile duct. nih.gov This physiological reaction is observed to be in correlation with a simultaneous increase in the myoelectric activity of the duodenum. nih.gov

The underlying mechanism for this pressure increase is attributed to this compound's function as a histamine analogue. Its stimulation of H2 receptors extends beyond influencing gastric acid secretion, also affecting the smooth muscle and electrical patterns of the duodenum. This, in turn, directly influences the pressure dynamics of the common bile duct. nih.gov

Further studies have demonstrated that these effects are reversible. The administration of Cimetidine, a histamine H2 receptor antagonist, effectively counteracts the actions of this compound on both the common bile duct pressure and duodenal myoelectric activity. nih.gov Subsequent to the introduction of Cimetidine, both the heightened pressure and the increased myoelectric activity were recorded to revert to levels approaching their baseline measurements. nih.gov

| Animal Model | Compound Administered | Observed Effect on Common Bile Duct Pressure | Correlated Effect on Duodenal Myoelectric Activity |

| Dog | This compound hydrochloride | Immediate and significant increase | Increase |

| Dog | Cimetidine (following this compound) | Return to near-baseline levels | Return to near-baseline levels |

Potential for Ulcerogenic and Secretogenic Properties in Animal Models

This compound is characterized by its principal pharmacological role as a histamine H2 receptor agonist, establishing it as a powerful stimulant of gastric acid secretion. drugbank.comwikipedia.org This secretogenic characteristic is well-documented and forms the foundation of its application as a diagnostic tool for assessing maximal gastric acid production. drugbank.comwikipedia.org In various animal models, the administration of this compound results in a marked increase in both the volume and acidity of gastric fluids. nih.gov

The ulcerogenic potential of this compound is intrinsically connected to its secretogenic capabilities. A primary factor in the etiology of peptic ulcers is the prolonged or excessive stimulation of gastric acid secretion. While specific research focusing on ulcers induced directly by this compound is less prevalent than studies on its secretogenic effects, the broader category of histamine H2 receptor agonists has been employed in animal models to induce gastric lesions. For example, the administration of histamine, which this compound mimics, is a recognized technique for creating gastric ulcers in animal subjects such as guinea pigs. researchgate.net The mechanism of action involves the robust stimulation of acid secretion and vasodilation, which culminates in heightened vascular permeability and subsequent damage to the gastric mucosa. researchgate.net

Scientific investigations have confirmed that the activation of histamine H2 receptors is a critical element in the development of histamine-induced gastric damage in rats. nih.gov Consequently, as a selective H2 receptor agonist, this compound has the inherent potential to be ulcerogenic, especially with high doses or extended exposure in susceptible animal models. This is further substantiated by the efficacy of H2 receptor antagonists like Cimetidine and Ranitidine (B14927) in preventing the formation of such experimentally induced gastric lesions. nih.gov

| Compound Class | Primary Action | Secretogenic Effect | Potential Ulcerogenic Mechanism |

| Histamine H2 Receptor Agonist (e.g., this compound) | Stimulates histamine H2 receptors | Increases gastric acid and pepsin secretion | Prolonged acid exposure can lead to mucosal damage and ulcer formation |

Chemical Synthesis and Biocatalytic Approaches to Betazole Production for Research

Classical Synthetic Routes of Pyrazole (B372694) Derivatives

The synthesis of pyrazole and its derivatives is a well-established field in organic chemistry, with several classical routes available. The most prominent of these is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov This method can produce two different regioisomers depending on the substitution pattern of the starting materials. nih.gov

Other common strategies for constructing the pyrazole ring include:

Condensation with α,β-unsaturated ketones: This method typically yields pyrazolines, which are subsequently oxidized to form the aromatic pyrazole ring. nih.gov

Reaction with acetylenic ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known method for over a century, though it can also lead to mixtures of regioisomers. mdpi.com

From pyranones: Pyranones are useful heterocyclic precursors that can react with hydrazines to form pyrazoles. For instance, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines to yield 5-substituted pyrazoles. nih.gov

Specifically for betazole (also known as 3-(2-aminoethyl)pyrazole), a notable classical synthesis was developed by R.G. Jones. This two-step process begins with the reaction of hydrazine with γ-pyrone in an alcohol solution, which produces 3-pyrazoleacetaldehyde hydrazone in nearly quantitative yields. rsc.org The subsequent step involves a nickel-mediated catalytic hydrogenation of this hydrazone intermediate to afford this compound with an 80% yield. rsc.org

A more recent multi-step synthesis has been described for a related compound, 3-(2-aminoethyl)-1H-pyrazol-5-ol. This pathway starts from N-Boc-β-alanine, which is converted to a β-keto ester. arkat-usa.org Treatment of this intermediate with hydrazine derivatives leads to the formation of the pyrazole ring, followed by deprotection to yield the final aminoethyl-substituted pyrazolol. arkat-usa.org

Biocatalytic Synthesis of this compound

As an alternative to traditional chemical methods, biocatalysis offers a more sustainable and highly selective approach to producing this compound. This strategy utilizes enzymes to catalyze specific reaction steps, often under mild conditions.

A significant advancement in this compound synthesis is the development of a one-pot multienzymatic system. rsc.org This approach accomplishes the synthesis of this compound's primary amine from the corresponding alcohol, 2-(1H-pyrazol-3-yl)ethanol, in a single reaction vessel. rsc.org The system employs a cascade of three enzymes:

An alcohol dehydrogenase (ADH) , specifically horse liver alcohol dehydrogenase (HLADH), oxidizes the starting alcohol to an aldehyde intermediate.

A ω-transaminase (TA) then converts the aldehyde to the primary amine of this compound.

This biocatalytic cascade is advantageous as it operates in water at a mild temperature (30 °C) and atmospheric pressure, avoiding the use of metal catalysts and generating no unwanted side-products. rsc.org

To enhance the stability and reusability of the enzymes in biocatalytic systems, co-immobilization is a key technique. This involves physically confining multiple enzymes onto a solid support. For amine synthesis, the co-immobilization of a transaminase with a dehydrogenase (for cofactor regeneration) onto a solid support has been shown to be effective. researchgate.net For example, E. coli cells that overexpress both a transaminase and its required cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), have been successfully immobilized on methacrylate (B99206) beads for use in continuous flow reactors. [No specific citation found for this exact detail in the provided results]

Immobilization simplifies the separation of the biocatalyst from the product, can improve enzyme stability, and is crucial for the development of continuous production processes. acs.org

The one-pot multienzymatic synthesis of this compound has been successfully implemented in a continuous flow reactor system. rsc.org In this setup, the substrates are continuously passed through a column packed with the immobilized enzymes. This method allows for steady production and easy product isolation. In the case of the this compound synthesis, the system yielded 2.59 grams of this compound per liter per hour at a 50 mM substrate scale. rsc.org

Continuous flow systems offer several advantages over batch reactions, including improved heat and mass transfer, reduced product inhibition, and the potential for integration with downstream purification steps, such as an amine catch-and-release system which has been demonstrated for this compound purification. rsc.orgumich.edu

Implications of Synthetic Methodologies for Research Compound Purity and Availability

The choice of synthetic route has significant implications for the purity and availability of research-grade compounds like this compound.

Purity:

Chemical Synthesis: Classical chemical routes, particularly those involving metal catalysts like nickel, can lead to product contamination with residual metals. capes.gov.br These impurities can be difficult to remove and may interfere with biological assays. Additionally, chemical syntheses often produce byproducts, requiring extensive purification steps like chromatography to achieve high purity. nih.gov

Biocatalytic Synthesis: Biocatalytic methods are renowned for their high selectivity (chemo-, regio-, and enantioselectivity), which significantly reduces the formation of unwanted side-products. capes.gov.brnih.gov The synthesis of this compound via the multienzymatic system is reported to be highly selective, yielding a pure product without byproducts. rsc.org This reduces the burden of downstream processing and results in a final compound of higher purity, which is critical for reliable research findings. capes.gov.br

Availability:

Chemical Synthesis: While classical methods are well-established, they may rely on harsh conditions, multi-step procedures, and hazardous reagents, which can make scaling up complex and costly. capes.gov.brnih.gov However, for many compounds, the starting materials and reagents are readily available and the methods are well-documented.

Interactive Data Table: Comparison of Synthetic Approaches for this compound

| Feature | Classical Chemical Synthesis (Jones Method) | Biocatalytic Synthesis (One-Pot System) |

|---|---|---|

| Starting Material | γ-Pyrone, Hydrazine | 2-(1H-pyrazol-3-yl)ethanol |

| Key Reagents/Catalysts | Nickel (Ni) catalyst | HLADH, ω-Transaminase, NOX enzymes |

| Reaction Conditions | Catalytic hydrogenation | Aqueous buffer, 30 °C, atmospheric pressure |

| Key Intermediates | 3-Pyrazoleacetaldehyde hydrazone | Aldehyde intermediate |

| Reported Yield | 80% | High conversion, 2.59 g/L/h productivity |

| Purity Concerns | Potential for Nickel contamination, byproducts | High purity, no unwanted side-products reported |

| Sustainability | Use of metal catalyst, organic solvents | Aqueous system, mild conditions, biodegradable catalysts |

Emerging Research Avenues and Therapeutic Potential

Re-evaluation of Histamine (B1213489) Agonists in Modern Medicine

Historically, histamine agonists have been more prominent in research settings than in therapeutic applications. drugbank.com While the development of H1 and H2 receptor antagonists led to blockbuster drugs for allergies and gastrointestinal issues, and H3 inverse agonists are used for conditions like narcolepsy, the direct therapeutic use of agonists has been limited. nih.govnih.gov First-generation H1 antihistamines, for example, are known to cross the blood-brain barrier, causing sedation and cognitive impairment. nih.gov Second-generation antihistamines are preferred for allergic conditions due to their improved safety profiles. nih.govnumberanalytics.com

However, there is a renewed focus on the therapeutic potential of histamine receptor modulation. numberanalytics.com Histamine's role in various physiological processes is complex, involving four receptor types (H1-H4). nih.gov This complexity offers multiple avenues for targeted drug development. H4 receptor antagonists, for instance, are being clinically evaluated for inflammatory conditions like atopic dermatitis. nih.gov This evolving landscape of histamine pharmacology provides a compelling reason to re-evaluate the therapeutic possibilities of established agonists like Betazole. nih.gov

This compound's Potential in Neurological Research

Recent breakthroughs have highlighted a potential new role for this compound and other H2 receptor agonists in the challenging field of neurological and psychiatric disorders, particularly schizophrenia.

Histamine H2 Receptor Deficit in Schizophrenia Pathogenesis

Groundbreaking research has identified a significant decrease in the expression of histamine H2 receptors (H2R) in the glutamatergic neurons of the frontal cortex in individuals with schizophrenia. researchgate.netnih.gov This finding suggests that a functional deficiency of H2R in these specific neurons, particularly in the medial prefrontal cortex (mPFC), may be a pivotal factor in the development of the disorder. nih.govpnas.org Studies have shown that this H2R deficit leads to reduced firing of glutamatergic neurons, a key aspect of the glutamate (B1630785) hypothesis of schizophrenia. researchgate.netnih.gov This hypoactivity in the mPFC is thought to contribute to both the positive and negative symptoms of the condition. nih.gov

H2 Receptor Agonists for Behavioral Phenotypes in Schizophrenia Models

Building on the discovery of H2R deficits, studies using mouse models of schizophrenia have demonstrated the potential of H2 receptor agonists to counteract disease-related behaviors. pnas.org In these models, the selective knockout of the H2R gene in glutamatergic neurons induced a range of schizophrenia-like phenotypes, including:

Sensorimotor gating deficits nih.gov

Increased susceptibility to hyperactivity nih.gov

Social withdrawal nih.gov

Anhedonia (inability to feel pleasure) nih.gov

Impaired working memory nih.gov

Crucially, the administration of H2R agonists, including this compound, was shown to reverse these schizophrenia-like behaviors in pharmacological models of the disorder. nih.govpnas.org These agonists appear to work by reversing the reduced neuronal activity in the mPFC. pnas.orgnih.gov These findings strongly suggest that H2R agonists could be efficacious medications for schizophrenia therapy. researchgate.netnih.govpnas.org

Drug Repurposing Considerations for this compound in Central Nervous System Disorders

The findings in schizophrenia research open the door for drug repurposing, a strategy that identifies new uses for existing drugs, thereby reducing development time and costs. invivobiosystems.commdpi.com For Central Nervous System (CNS) disorders, which have a notoriously high failure rate in drug development, repurposing is a particularly attractive approach. invivobiosystems.comnih.gov

Given the evidence of its ability to counteract schizophrenia-like phenotypes in animal models, this compound is a candidate for such repurposing. pnas.org The strategy of repurposing drugs for neurological diseases is gaining traction, with numerous examples of drugs being successfully applied to new indications. nih.govmdpi.com For instance, epilepsy, depression, and schizophrenia are common sources for drugs that are repositioned for other CNS disorders. nih.gov Before this compound could be considered for clinical trials in humans for CNS disorders, further research would be needed to ensure it can effectively cross the blood-brain barrier and to understand its effects when administered systemically rather than as a topical agent. nih.govnih.gov

Broader Pharmacological Screening of Pyrazole (B372694) Derivatives

This compound belongs to the pyrazole class of compounds, a five-membered heterocyclic ring structure that is a cornerstone in medicinal chemistry due to its wide range of biological activities. nih.govglobalresearchonline.net

Diverse Therapeutic Applications of Pyrazole Moiety

The pyrazole scaffold is found in a remarkable number of established drugs with diverse therapeutic actions. mdpi.com This structural motif is considered a "privileged scaffold" in drug discovery because of its ability to interact with a wide array of biological targets. nih.govfrontiersin.org The versatility of the pyrazole ring has led to the development of drugs with a broad spectrum of pharmacological activities. nih.govglobalresearchonline.netabhipublications.org

The table below provides a snapshot of the varied therapeutic applications of compounds containing the pyrazole moiety.

| Therapeutic Category | Examples of Activities |

| Anti-inflammatory | Analgesic, Antipyretic, COX-2 Inhibition nih.govpharmaguideline.com |

| Antimicrobial | Antibacterial, Antifungal, Antitubercular mdpi.comabhipublications.org |

| Central Nervous System | Anticonvulsant, Antidepressant, Antipsychotic nih.govmdpi.com |

| Anticancer | Cytotoxic, Anti-angiogenesis nih.govabhipublications.org |

| Other | Antidiabetic, Antihypertensive, Antioxidant nih.govabhipublications.org |

This diversity underscores the importance of the pyrazole structure in developing new medicines. nih.govmdpi.com Researchers continue to synthesize and screen new pyrazole derivatives, aiming to discover novel lead compounds for various diseases. ejbps.comijnrd.org

Structure-Activity Relationship Studies for Novel Histamine Agonists

The exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry for designing new and improved therapeutic agents. For histamine H2 receptor agonists, SAR studies traditionally focus on modifications of the core histamine structure to understand how these changes affect receptor binding and activation. This compound itself is a structural variant of histamine, where the imidazole (B134444) ring of histamine is replaced by a pyrazole ring. medchemexpress.com

Systematic SAR studies specifically centered on a wide range of this compound analogues are not extensively detailed in recent literature. However, general principles for histamine H2 agonist activity can be inferred from broader research in the field. The key structural components for H2 receptor agonism typically include:

A Heterocyclic Ring: This is a fundamental feature, with the imidazole ring of histamine being the natural prototype. The pyrazole ring in this compound serves this role. medchemexpress.com The nature and substitution of this ring are critical for activity.

A Flexible Ethylamine Side Chain: A two-carbon chain separating the heterocyclic ring from a basic amino group is a common motif. This spacing is crucial for proper orientation and interaction with the receptor.

A Terminal Amino Group: This group is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (Asp98) in the third transmembrane domain of the H2 receptor.

| Compound Name | Heterocyclic Ring | Key Distinguishing Feature |

| Histamine | Imidazole | The natural ligand for histamine receptors. |

| This compound | Pyrazole | Isomeric replacement of the imidazole ring. medchemexpress.com |

Research into novel histamine agonists has often moved towards more complex molecules to achieve higher potency and selectivity. For instance, studies on other classes of H2 agonists have shown that the addition of larger, lipophilic groups can significantly increase potency. However, specific research detailing the synthesis and pharmacological evaluation of a series of novel agonists derived directly from the this compound scaffold is not prominent in the current scientific landscape.

Methodological and Translational Research Challenges

Limitations of Current Betazole-Based Diagnostic Methods

This compound, a histamine (B1213489) H2 receptor agonist, was historically used as a stimulant in diagnostic tests of gastric acid secretion. drugbank.com These tests, often employing tubeless methods in conjunction with indicator compounds like Azure A, were developed as an alternative to more invasive procedures. nih.gov However, their application is constrained by several methodological limitations.

The primary challenge lies in the indirect nature of these diagnostic assessments. The "gold standard" for measuring gastric acid secretion has been the invasive aspiration test, which involves placing a nasogastric or endoscopic tube directly into the stomach to collect gastric fluid. nih.gov In comparison, tubeless methods that utilized this compound provided a qualitative or semi-quantitative estimate of acid production based on the excretion of a dye in the urine. nih.gov This approach is susceptible to inaccuracies and variability influenced by factors outside of gastric secretion, such as renal function and the patient's metabolic state.

General factors that can compromise the accuracy of any diagnostic test include sampling bias, the use of an imperfect reference standard for comparison, and clinical variability among patients. nih.gov In the context of this compound-based tests, the correlation with direct measurement of gastric acid could be inconsistent. The reliability of tubeless gastric analysis could be affected in the presence of complicating diseases. nih.gov The development of more direct and reliable diagnostic procedures, including endoscopic techniques and serological markers, has largely superseded the use of this compound for routine clinical evaluation of gastric function. nih.govmayoclinic.org

| Diagnostic Method | Principle | Limitations Associated with this compound-Based Methods |

| This compound-Based Tubeless Analysis | Oral administration of this compound to stimulate gastric acid, followed by an indicator dye (e.g., Azure A). Acid presence is indirectly measured by dye excretion in urine. nih.gov | Indirect measurement, potential for false results due to non-gastric factors (e.g., renal clearance), less sensitive and specific than direct methods. nih.govnih.gov |

| Aspiration/Intubation (Gold Standard) | Direct collection of gastric juice via a nasogastric tube after stimulation (e.g., with histamine or pentagastrin) to measure acid output directly. nih.gov | Invasive nature, patient discomfort. Considered the benchmark against which less direct methods are measured. nih.gov |

| Serological Testing (e.g., Pepsinogen) | Measurement of serum markers like pepsinogen I (PGI) to screen for conditions like atrophic gastritis and associated achlorhydria. nih.gov | Provides an indirect but reliable indicator of gastric mucosal health and secretory status, often used for population screening. nih.gov |

Translation of Animal Study Findings to Human Physiology

The translation of findings from animal research to human clinical application is a significant challenge in biomedical science, and this holds true for studies involving gastric secretion and agents like this compound. researchgate.net A substantial portion of preclinical research, including that conducted on animal models, fails to replicate in human clinical trials. researchgate.net It has been estimated that the success rate for translating findings from animal models to human treatments is exceptionally low, potentially less than 8%. nih.gov

Several core issues contribute to this "lost in translation" problem:

Interspecies Differences: Significant variations exist between humans and common animal models (e.g., rodents) in genetics, anatomy, and physiology, including the structure and function of the gastrointestinal system. researchgate.net For instance, while the fundamental mechanisms of acid secretion are conserved, the complex regulatory feedback loops involving hormones like gastrin and somatostatin (B550006) can exhibit species-specific differences. researchgate.net

Model Limitations: Animal models are often developed to mimic specific human diseases, but they may not fully recapitulate the complexity of the human condition. researchgate.net For example, studies on histamine H2 receptor antagonists in mice showed promising results related to cardiac function, but translating these specific findings to human heart failure patients is complex and requires extensive clinical investigation. youtube.com

Methodological Discrepancies: Differences between preclinical and clinical research methodologies, poor experimental design, and low-quality data can further magnify the difficulty of translation. researchgate.net The lack of sufficient methodological detail and statistical transparency in many published animal studies makes replication challenging. nih.gov

The poor correlation between animal and human results can lead to clinical trials of substances that may be biologically flawed or ineffective in humans, wasting resources and exposing trial participants to unnecessary risk. nih.govnih.gov Specifically, metabolites of a compound that are produced in humans may not be replicable in an animal model, creating a significant gap in preclinical evaluation. nih.gov

Development of Advanced Research Models for Gastric Secretion and Receptor Studies

To overcome the limitations of traditional models and improve the translatability of research, scientists have been developing sophisticated new platforms for studying gastric secretion and receptor pharmacology. These advanced models can be broadly categorized into in vitro, mathematical, and computational systems.

In Vitro Models: Advanced in vitro systems have been created to more accurately simulate the human stomach's dynamic environment. One notable example is the TNO intestinal model (TIM), which includes a specific gastric model known as TIMagc. researchgate.net This computer-controlled system mimics the J-shape of the human stomach and simulates key physiological processes, including:

Gastric motility and pressure forces. researchgate.net

The rate and composition of gastric secretions. researchgate.net

Dynamic emptying of liquids and solids, including the pyloric sphincter's screening function. researchgate.net Such models allow for the study of oral compounds under interactive and more physiologically relevant kinetic conditions than simple static models. researchgate.net Other in vitro research utilizes isolated gastric mucosa preparations, for instance from rats, to study the direct effects of compounds on acid secretion, independent of systemic influences like blood flow. nih.gov

Mathematical and Computational Models: Mathematical modeling has emerged as a powerful tool for integrating the complex system of gastric acid regulation. researchgate.netphysiology.org These "virtual human models" can describe the intricate interplay of neural, endocrine, and paracrine signals that govern acid secretion. physiology.orgnih.gov Key features of these models include:

System Integration: They incorporate multiple cell types (e.g., G cells, D cells, parietal cells) and regulatory effectors (e.g., gastrin, histamine, somatostatin) to simulate feedback loops. physiology.orgnih.gov

Predictive Simulation: These models can be used to perform studies that are not yet experimentally reproducible, such as preferentially depleting a specific cell type to understand its role in the regulatory network. researchgate.netnih.gov

Immunity to Inconsistency: Mathematical modeling can help resolve inconsistencies that often arise when comparing results from different in vivo and in vitro experimental approaches. researchgate.netphysiology.org

Receptor and Drug Discovery Models: At the molecular level, computational methods are advancing the study of gastric-related receptors and the discovery of new drugs. Researchers use techniques like homology modeling, molecular docking, and molecular dynamics to investigate the interactions between the histamine H2 receptor and its agonists. nih.gov These models can identify key amino acid residues (e.g., Asp98, Asp186) crucial for agonist binding, providing a structural basis for designing novel and more potent compounds. nih.gov Furthermore, artificial intelligence (AI) platforms are being used to design and synthesize new candidate compounds for gastric acid inhibitors with potentially better binding affinity than existing drugs by targeting complex proteins like the gastric proton pump. kotak.com

| Model Type | Example/Technique | Key Features | Application in Gastric Research |

| Advanced In Vitro | TIMagc stomach model researchgate.net | Simulates gastric anatomy, motility, secretion, and emptying. researchgate.net | Studying the behavior of oral compounds in a dynamic, physiologically relevant environment. researchgate.net |

| Mathematical | Virtual human model of gastric acid secretion physiology.orgnih.gov | Integrates cellular and hormonal feedback loops; allows for predictive simulations. physiology.orgnih.gov | Investigating complex regulatory dysfunctions like hyper- and hypochlorhydria. nih.gov |

| Computational | Molecular docking and dynamics simulations nih.gov | Models the 3D structure of receptors and their interaction with ligands. nih.gov | Understanding agonist/antagonist binding to the H2 receptor for rational drug design. nih.govnih.gov |

| Artificial Intelligence | "Deep Quartet" drug discovery platform kotak.com | Generates novel chemical structures designed to bind specific protein targets. kotak.com | Designing new gastric proton pump inhibitors with enhanced efficacy. kotak.com |

常见问题

Q. How can Betazole synthesis be optimized for high yield and purity in laboratory settings?

Methodological Answer:

- Reaction Conditions: Use reflux with absolute ethanol and glacial acetic acid as a catalyst to promote Schiff base formation, as demonstrated in heterocyclic synthesis .

- Purification: Post-reaction, reduce pressure to evaporate solvent, filter the solid, and recrystallize using ethanol or acetonitrile to enhance purity.

- Yield Optimization: Adjust molar ratios of starting materials (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehyde) and monitor reaction progress via TLC .

- Purity Validation: Confirm purity via melting point analysis, HPLC, or NMR spectroscopy to ensure <5% impurities .

Q. What spectroscopic and analytical methods are critical for confirming this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify aromatic proton environments and substituent positions .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for N-H stretching (3200–3400 cm) and C=N bonds (1600–1680 cm) .

- Elemental Analysis (EA): Compare experimental C, H, N percentages with theoretical values to confirm molecular formula .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT elucidate this compound’s tautomeric stability and electronic properties?

Methodological Answer:

-

DFT Parameters: Use B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy () and solvation energies in vacuum and aqueous conditions .

-

Key Findings:

- Tautomer B2 (3-(1H-imidazol-4-yl)-1H-pyrazole) is thermodynamically favored over B1 due to lower (-2.3 kcal/mol in vacuum) .

- Aromaticity retention in B1/B2 increases stability, while non-aromatic tautomers (B3–B5) exhibit higher energy barriers.

-

Property Comparison:

Tautomer log P (Calc.) Dipole Moment (Debye) UV-VIS λmax (nm) B1 1.02 4.8 280 B2 0.87 3.5 285 B3 1.15 6.2 310 Data sourced from DFT studies .

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s physicochemical properties (e.g., log P)?

Methodological Answer:

- Experimental Validation: Measure log P experimentally using shake-flask or HPLC methods and compare with DFT-derived values. Discrepancies >0.3 units suggest solvation model limitations .

- Statistical Analysis: Apply Bland-Altman plots to assess systematic bias between methods .

- Model Refinement: Incorporate explicit solvent molecules (e.g., water clusters) in DFT calculations to improve solvation energy accuracy .

Q. What strategies improve the reproducibility of this compound-based pharmacological assays?

Methodological Answer:

- Standardized Protocols: Precisely document reaction times, temperatures, and solvent grades (e.g., HPLC-grade ethanol) .

- Negative Controls: Include histamine receptor antagonists (e.g., cimetidine) to validate this compound’s specificity in gastric acid secretion studies .

- Data Transparency: Publish raw NMR, HPLC, and bioassay datasets as supplementary materials to enable replication .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Literature Screening: Use Boolean searches (e.g., "this compound AND bioactivity NOT industrial") in PubMed and SciFinder to collate data .

- Quality Assessment: Exclude studies with unvalidated purity (<95%) or insufficient sample sizes (n < 3) .

- Subgroup Analysis: Stratify data by assay type (in vitro vs. in vivo) and dosage ranges (e.g., 0.1–10 mg/kg) .

- Mechanistic Hypotheses: Probe pH-dependent solubility or metabolite interference (e.g., N-methylation) as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。